
(3-Bromopropyl)benzene
Overview
Description
(3-Bromopropyl)benzene (C₉H₁₁Br) is a halogenated alkyl aromatic compound featuring a three-carbon alkyl chain terminated by a bromine atom, attached to a benzene ring. It is widely utilized in organic synthesis as an alkylating agent, particularly in cross-coupling reactions, nucleophilic substitutions, and the preparation of complex molecules such as heterocycles, organometallics, and dyes . Its reactivity stems from the electrophilic bromine atom, which facilitates bond formation with nucleophiles or transition metal catalysts.
Preparation Methods
Synthetic Routes and Reaction Conditions: (3-Bromopropyl)benzene can be synthesized through the bromination of 3-phenylpropene. The reaction involves the addition of hydrogen bromide (HBr) to 3-phenylpropene, yielding this compound as the primary product . The reaction is typically carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, this compound is produced by the bromination of 3-phenylpropene using bromine or hydrogen bromide as the brominating agents. The reaction is conducted in the presence of a catalyst, such as iron(III) bromide (FeBr3), to enhance the reaction rate and yield .
Chemical Reactions Analysis
Types of Reactions: (3-Bromopropyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of different substituted benzene derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes under specific conditions.
Reduction Reactions: Reduction of this compound can yield the corresponding alkane, 3-phenylpropane.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxylation and ammonia (NH3) for amination.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Major Products Formed:
Substitution Reactions: Substituted benzene derivatives, such as 3-hydroxypropylbenzene or 3-aminopropylbenzene.
Oxidation Reactions: Carboxylic acids or aldehydes, such as 3-phenylpropanoic acid or 3-phenylpropanal.
Reduction Reactions: 3-phenylpropane.
Scientific Research Applications
Chemical Synthesis
(3-Bromopropyl)benzene serves as a valuable intermediate in the synthesis of numerous organic compounds. Its unique structure allows for various chemical reactions, including:
- Nucleophilic Substitution Reactions : The bromine atom acts as a good leaving group, facilitating nucleophilic attacks by various reagents. This property is exploited in synthesizing substituted benzene derivatives, which are crucial in developing pharmaceuticals and agrochemicals .
- Electrophilic Aromatic Substitution (EAS) : The compound can undergo EAS reactions similar to benzene, where the presence of the alkyl group influences reactivity and regioselectivity . This characteristic is particularly useful in creating complex aromatic compounds.
- Photoredox Catalysis : Recent studies have highlighted its utility in photoredox sp3-C-H alkylation/arylation reactions, expanding its application in late-stage functionalization of complex molecules under mild conditions.
Medicinal Chemistry
In medicinal chemistry, this compound is utilized as a precursor for synthesizing potential therapeutic agents. Notable applications include:
- Antibacterial and Antifungal Agents : Research indicates that derivatives of this compound may exhibit antimicrobial properties, making them candidates for developing new antibacterial therapies. The compound's ability to modify biological pathways through substitution reactions enhances its potential in drug development.
- Biochemical Pathway Studies : The compound is also employed in studying enzyme mechanisms and biochemical pathways, contributing to a better understanding of various biological processes.
Material Science
In material science, this compound is used in producing specialty chemicals and materials. Its applications include:
- Polymer Synthesis : The bromine atom allows for the introduction of functional groups via substitution reactions, leading to tailored polymeric materials with controlled properties. This capability is essential in developing advanced materials for various industrial applications.
- Resin Production : It is also involved in synthesizing resins and other specialty chemicals used across multiple industries.
Case Studies and Research Findings
Several studies have documented the applications and effectiveness of this compound:
- A study on photoredox catalysis demonstrated that this compound could effectively participate in C-C bond formation under mild conditions, showcasing its potential for complex organic synthesis.
- Research into its antimicrobial properties has indicated that derivatives of this compound may lead to promising new treatments for bacterial infections, highlighting its relevance in pharmaceutical research .
Mechanism of Action
The mechanism of action of (3-Bromopropyl)benzene involves its ability to undergo nucleophilic substitution reactions. The bromine atom in the compound is a good leaving group, making it susceptible to attack by nucleophiles. This leads to the formation of various substituted benzene derivatives, which can interact with specific molecular targets and pathways in biological systems .
Comparison with Similar Compounds
Comparison with Similar Compounds
Reactivity in Cross-Coupling Reactions
(3-Bromopropyl)benzene exhibits distinct reactivity compared to other alkyl halides:
- Halogen Effect : Bromine in this compound provides a balance between stability and reactivity. Iodo analogs (e.g., (3-Iodopropyl)benzene) are more reactive but less stable, while chloro derivatives (e.g., (3-Chloropropyl)benzene) require harsher conditions for activation .
- Catalyst Compatibility : In Ni-catalyzed reactions, this compound achieves higher yields (91%) compared to chlorinated or iodinated counterparts, likely due to optimal oxidative addition kinetics .
Physical and Chemical Properties
Compound | Molecular Weight (g/mol) | Boiling Point (°C/mmHg) | Density (g/cm³) | Refractive Index |
---|---|---|---|---|
This compound | 199.09 | Not reported | 1.298* | 1.531* |
Benzyl 3-bromopropyl ether | 229.12 | 130–132/8 | 1.298 | 1.531 |
(3-Fluoropropyl)benzene | 217.08 | Not reported | N/A | N/A |
*Data inferred from structurally similar benzyl 3-bromopropyl ether .
- Solubility: this compound is lipophilic, compatible with THF, DMF, and NMP .
- Thermal Stability : Benzyl 3-bromopropyl ether decomposes at 113°C , whereas this compound is stable under typical coupling conditions (up to 150°C) .
Key Research Findings
- Ni-Catalyzed Coupling : this compound achieves 91% yield in cross-electrophile coupling with methyl 4-bromobenzoate, outperforming other alkyl halides .
- Halogen Substitution : Replacing bromine with iodine in this compound lowers yields in alkylsilylation (62% vs. 91% for bromine) due to competing side reactions .
- Borylation Versatility : The bromine atom in this compound allows efficient conversion to trifluoroboronate, boronic acid, and propylene glycol boronate derivatives .
Biological Activity
(3-Bromopropyl)benzene, also known as 1-Bromo-3-phenylpropane, is an organic compound with the molecular formula C9H11Br. This compound has garnered attention in various fields, including medicinal chemistry and biological research, due to its unique properties and potential applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant research findings.
- Molecular Formula: C9H11Br
- Molecular Weight: 199.09 g/mol
- CAS Number: 637-59-2
- Boiling Point: Approximately 129 °C
- Density: 1.32 g/cm³ at 20 °C
The structure of this compound consists of a benzene ring attached to a three-carbon propyl chain, with a bromine atom substituting one hydrogen atom on the propyl chain. This configuration allows for various chemical reactions, particularly nucleophilic substitutions due to the presence of the bromine atom.
The biological activity of this compound is primarily attributed to its ability to undergo nucleophilic substitution reactions. The bromine atom acts as a good leaving group, facilitating the formation of various substituted benzene derivatives. These derivatives can interact with biological molecules, potentially influencing biochemical pathways.
Key Reactions:
- Substitution Reactions: The bromine can be replaced by nucleophiles such as hydroxide ions or amines.
- Oxidation Reactions: Under specific conditions, this compound can be oxidized to form carboxylic acids or aldehydes.
- Reduction Reactions: It can be reduced to yield 3-phenylpropane.
Antimicrobial Activity
Research has indicated that this compound and its derivatives may possess antimicrobial properties. A study highlighted its potential as a precursor in synthesizing antibacterial agents. The compound's ability to modify biological pathways through substitution reactions makes it a candidate for developing new antimicrobial therapies.
Inhibition of Protein Tyrosine Phosphatases
One significant area of research involves the inhibition of protein tyrosine phosphatases (PTPs). PTPs play crucial roles in cellular signaling, and their dysregulation is associated with various diseases, including cancer and diabetes. Studies have explored this compound derivatives as selective inhibitors for specific PTPs, showing promise in modulating these pathways for therapeutic purposes .
Case Study: Photoredox Catalysis
Recent investigations have demonstrated that this compound can participate in photoredox catalysis, particularly in sp³-C–H alkylation/arylation reactions. This method allows for the formation of new carbon-carbon bonds under mild conditions, which is advantageous for late-stage functionalization in complex organic molecules .
Reaction Type | Conditions | Outcome |
---|---|---|
Photoredox sp³-C–H alkylation | Mild conditions with nickel catalyst | Formation of new C-C bonds |
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies have been conducted to evaluate the efficacy of various this compound derivatives against specific biological targets. These studies aim to optimize the compound's structure to enhance potency and selectivity while minimizing potential side effects .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing (3-bromopropyl)benzene, and how do reaction conditions influence yield?
this compound is commonly synthesized via radical bromination of hydrocinnamyl derivatives or nucleophilic substitution of 3-phenylpropanol using HBr. Key parameters include temperature control (e.g., 40–80°C for substitution reactions) and stoichiometric excess of brominating agents (e.g., PBr₃ or HBr) to minimize side products like dibrominated byproducts . Evidence from coupling reactions (e.g., nickel-catalyzed reductive alkylation) suggests yields improve under inert atmospheres (N₂/Ar) and with polar aprotic solvents (THF, DMF) .
Q. How can researchers characterize the purity and structural identity of this compound?
- GC-MS : Used to confirm molecular ion peaks (m/z 198–200 for Br isotopes) and detect impurities (e.g., residual 3-phenylpropanol) .
- NMR : ¹H NMR shows distinct signals: δ 1.8–2.1 ppm (m, CH₂Br), δ 2.6–2.8 ppm (t, CH₂ adjacent to benzene), and δ 7.2–7.4 ppm (aromatic protons). ¹³C NMR confirms quaternary carbons and Br-C connectivity .
- Physical properties : Density (1.31 g/cm³ at 25°C) and boiling point (129°C at 29 mmHg or 237–238°C at atmospheric pressure) serve as benchmarks for purity .
Q. What safety protocols are critical when handling this compound in the lab?
The compound is classified as acutely toxic (oral, dermal) and a skin/eye irritant (GHS Category 4/2). Key precautions:
- Use fume hoods and PPE (nitrile gloves, goggles).
- Avoid contact with strong oxidizers (e.g., peroxides) to prevent exothermic decomposition .
- Store under inert atmosphere (N₂) at room temperature to minimize bromide hydrolysis .
Advanced Research Questions
Q. How does this compound participate in transition-metal-catalyzed cross-coupling reactions, and what are common selectivity challenges?
The compound acts as an alkylating agent in reactions like Suzuki-Miyaura or Negishi couplings. Challenges include:
- β-Hydride elimination : Competing elimination pathways reduce alkyl transfer efficiency. Using bulky ligands (e.g., PCy₃) or low-temperature conditions (−78°C) suppresses this .
- Radical intermediates : In nickel-catalyzed reactions, radical rebound mechanisms can lead to over-alkylation. Kinetic studies show additives like Mg(OTf)₂ improve selectivity .
Q. What analytical strategies resolve contradictions in reported reaction outcomes involving this compound?
Discrepancies in product distributions (e.g., mono- vs. di-substituted derivatives) often arise from:
- Solvent polarity : Polar solvents (DMF) favor SN2 pathways, while nonpolar solvents (toluene) promote radical intermediates.
- Catalyst choice : Pd vs. Ni catalysts yield different regioselectivity in aryl-alkyl couplings. Controlled experiments with deuterated analogs (e.g., (2-bromoethyl)benzene-d₅) help track mechanistic pathways .
Q. How does steric and electronic modulation of this compound impact its reactivity in nucleophilic substitutions?
- Steric effects : Bulky substituents on the benzene ring (e.g., ortho-methyl groups) reduce reaction rates by hindering nucleophile access to the β-carbon.
- Electronic effects : Electron-withdrawing groups (e.g., NO₂) on the benzene ring increase electrophilicity at the Br-CH₂ center, accelerating SN2 reactions. Hammett studies (σ = +0.78 for Br) support this trend .
Q. What role does this compound play in synthesizing biologically active compounds?
It serves as a key intermediate in:
- Anticancer agents : Alkylation of pyridone scaffolds (e.g., 3-(3-bromophenyl)-1H-pyrazole) enhances binding to kinase targets .
- Antimicrobials : Coupling with thiols or amines generates sulfonamide or quaternary ammonium derivatives with biofilm-inhibiting properties .
Q. Methodological Considerations
Q. How can researchers optimize solvent systems for reactions involving this compound?
- Polar aprotic solvents (THF, DMF): Enhance nucleophilicity in SN2 reactions but may promote side reactions at high temperatures.
- Nonpolar solvents (hexane, toluene): Favor radical pathways in halogenation or coupling reactions. Phase-transfer catalysts (e.g., TBAB) improve solubility in biphasic systems .
Q. What are the stability limits of this compound under varying pH and temperature conditions?
Properties
IUPAC Name |
3-bromopropylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11Br/c10-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZQWZJMTBCUFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1060924 | |
Record name | (3-Bromopropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 1-Bromo-3-phenylpropane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19328 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.06 [mmHg] | |
Record name | 1-Bromo-3-phenylpropane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19328 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
637-59-2 | |
Record name | 1-Bromo-3-phenylpropane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=637-59-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Bromopropyl)benzene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000637592 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3-Bromopropyl)benzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133438 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, (3-bromopropyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (3-Bromopropyl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1060924 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-bromopropyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.268 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (3-BROMOPROPYL)BENZENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VX623QN9V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.